molecular formula C13H13ClN2O2 B1380184 Ethyl 2-(4-(4-chlorophenyl)-1H-pyrazol-1-yl)acetate CAS No. 1199773-60-8

Ethyl 2-(4-(4-chlorophenyl)-1H-pyrazol-1-yl)acetate

Cat. No.: B1380184
CAS No.: 1199773-60-8
M. Wt: 264.71 g/mol
InChI Key: LDNJYFSPFUAIOM-UHFFFAOYSA-N
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Description

Ethyl 2-(4-(4-chlorophenyl)-1H-pyrazol-1-yl)acetate is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It is an ester derivative of a pyrazole-containing acetic acid, which is a key scaffold in the development of novel therapeutic agents . The structure incorporates a 4-chlorophenyl substituent, a feature common in many bioactive molecules that can enhance pharmacological properties and influence molecular interactions . Pyrazole derivatives are extensively investigated for their broad spectrum of biological activities. Research indicates that similar compounds exhibit potent anticancer properties by targeting critical cellular signaling pathways . Specifically, some pyrazolyl-s-triazine hybrids have demonstrated remarkable efficacy as dual inhibitors of the EGFR and PI3K/AKT/mTOR signaling cascades, which are crucial for cell proliferation, survival, and metabolism in various cancers . The incorporation of an alkyloxyacetate group, as seen in this compound, is a recognized strategy in medicinal chemistry to impart or modulate bioactivity . This product is intended for research purposes as a valuable building block or intermediate in the synthesis of more complex heterocyclic systems. It can be utilized to develop novel molecular entities for screening against a range of biological targets. This product is for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

ethyl 2-[4-(4-chlorophenyl)pyrazol-1-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O2/c1-2-18-13(17)9-16-8-11(7-15-16)10-3-5-12(14)6-4-10/h3-8H,2,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDNJYFSPFUAIOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C=C(C=N1)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-(4-chlorophenyl)-1H-pyrazol-1-yl)acetate typically involves the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate under acidic or basic conditions to form the pyrazole ring. The reaction is usually carried out in the presence of a catalyst such as acetic acid or sulfuric acid, and the reaction mixture is heated to reflux for several hours. The resulting product is then purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield and purity of the final product. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-(4-chlorophenyl)-1H-pyrazol-1-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can have different functional groups attached to the pyrazole ring or the ethyl acetate moiety. These derivatives can exhibit diverse chemical and biological properties .

Scientific Research Applications

Ethyl 2-(4-(4-chlorophenyl)-1H-pyrazol-1-yl)acetate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and

Biological Activity

Ethyl 2-(4-(4-chlorophenyl)-1H-pyrazol-1-yl)acetate is a pyrazole derivative that has garnered attention due to its potential biological activities. This compound features a pyrazole ring substituted with a 4-chlorophenyl group and an ethyl acetate moiety, making it a subject of interest in medicinal chemistry and pharmacology.

  • IUPAC Name : Ethyl 2-[4-(4-chlorophenyl)pyrazol-1-yl]acetate
  • Molecular Formula : C13H13ClN2O2
  • CAS Number : 1199773-60-8
  • Synthesis : Typically synthesized via the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate under acidic or basic conditions, often utilizing catalysts such as acetic acid or sulfuric acid.

Antimicrobial Activity

Recent studies have indicated that compounds within the pyrazole class, including this compound, exhibit significant antimicrobial properties. For instance, derivatives with similar structures have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.

In a comparative study, several pyrazole derivatives were evaluated for their Minimum Inhibitory Concentrations (MICs). The results highlighted that compounds with electron-donating groups, such as dimethylamine, displayed enhanced antibacterial activity compared to those with halogen substituents like chlorine .

CompoundMIC (µg/mL)Activity Type
Pyrazole Derivative A0.125Bactericidal
This compound0.187Bactericidal
Erythromycin8.0Bacteriostatic

Anticancer Properties

This compound has also been investigated for its anticancer potential. Research indicates that modifications in the pyrazole structure can significantly influence cytotoxicity against cancer cell lines. For instance, the presence of a 4-chlorophenyl group has been linked to increased cytotoxicity in lung cancer cells (A549), reducing cell viability to approximately 64% at certain concentrations .

Case Study: Anticancer Activity

In a study assessing various pyrazole derivatives, it was found that the incorporation of specific substituents on the phenyl ring could enhance anticancer activity:

CompoundViability (%) at 100 µMSubstituent
Base Compound100% (control)None
Compound A64%4-Chloro
Compound B61%4-Bromo
Compound C50%Dimethylamino

These findings suggest that the presence of halogen or electron-donating groups can modulate the biological activity of pyrazole derivatives significantly.

The biological activity of this compound is believed to involve multiple mechanisms:

  • Inhibition of Enzymatic Activity : Pyrazoles are known to interfere with specific enzymes crucial for bacterial and cancer cell survival.
  • Disruption of Cell Membrane Integrity : Some studies suggest that these compounds can compromise the integrity of microbial cell membranes.
  • Induction of Apoptosis in Cancer Cells : Certain derivatives have been shown to trigger apoptotic pathways in malignant cells.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Comparable Compounds

Compound Name Core Structure Key Substituents Biological/Chemical Relevance References
Ethyl 2-(4-(4-chlorophenyl)-1H-pyrazol-1-yl)acetate Pyrazole 4-(4-chlorophenyl), ethyl acetate Intermediate for drug synthesis
Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1H-imidazole-4-yl]acetate Imidazole 5-(4-chlorophenyl), methyl, ethyl acetate Potent sirtuin inhibitor (NSCLC cells)
Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)acetate Pyrazole Boronate ester, ethyl acetate Suzuki coupling precursor
Ethyl 2-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)formamido]acetate Pyrazole Dimethyl, chloro, acetamide-ethyl ester Unknown (catalogued bioactive compound)
Ethyl 4-((4-chlorophenyl)amino)-5-oxocyclohex-3-ene-1-carboxylate (3i) Cyclohexenone 4-chlorophenylamino, keto, ethyl ester Synthetic intermediate (82% yield)

Electronic and Physicochemical Properties

  • The imidazole analogue’s methyl group () may improve lipophilicity, aiding membrane permeability .

Q & A

Q. What are the common synthetic routes for Ethyl 2-(4-(4-chlorophenyl)-1H-pyrazol-1-yl)acetate, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, starting with the formation of the pyrazole core followed by functionalization. For example:

  • Step 1 : Condensation of 4-(4-chlorophenyl)-1H-pyrazole with ethyl chloroacetate under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF at 60–80°C .
  • Step 2 : Purification via column chromatography or recrystallization.
    Optimization : Reaction yield and purity depend on solvent choice (DMF vs. THF), temperature control, and stoichiometric ratios. Analytical techniques like TLC and HPLC are critical for monitoring progress .

Q. Which spectroscopic and chromatographic methods are used to characterize this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the ester group (δ ~4.2 ppm for CH₂COO and δ ~170 ppm for carbonyl carbon) and pyrazole ring protons (δ 7.5–8.5 ppm for aromatic protons) .
  • HPLC : Purity analysis using reverse-phase C18 columns with UV detection at 254 nm .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Q. How is the crystal structure determined, and what software is used for refinement?

Single-crystal X-ray diffraction (SCXRD) is employed for structural elucidation. The SHELX system (e.g., SHELXL) is widely used for refinement, leveraging least-squares algorithms to model electron density maps. Data collection requires high-resolution (<1.0 Å) crystals .

Advanced Questions

Q. How can computational tools like Multiwfn assist in understanding the electronic properties of this compound?

Multiwfn analyzes wavefunction-derived properties:

  • Electrostatic Potential (ESP) : Maps reveal nucleophilic/electrophilic regions, critical for predicting reactivity.
  • Bond Order Analysis : Quantifies bond strength between the pyrazole ring and acetoxy group.
  • Topology Analysis : Identifies non-covalent interactions (e.g., hydrogen bonds) influencing crystal packing .

Q. How should researchers address contradictions in biological activity data between structurally similar pyrazole derivatives?

Methodology :

  • Comparative SAR Studies : Tabulate structural variations (e.g., substituents on the phenyl ring) and correlate with activity (Table 1).
  • Binding Assays : Use competitive ELISA or surface plasmon resonance (SPR) to measure target affinity differences.
  • Statistical Validation : Apply ANOVA to assess significance of activity variations .

Table 1 : Structural-Activity Comparison of Pyrazole Derivatives

CompoundSubstituentIC₅₀ (µM)Target Protein
Ethyl 2-(4-(4-Cl-Ph)-1H-Pz)Acetate4-Cl-Ph12.3Kinase X
Analog A4-F-Ph8.7Kinase X
Analog B3-NO₂-Ph25.1Kinase X

Q. What strategies resolve discrepancies in NMR data due to tautomerism or dynamic effects?

  • Variable-Temperature NMR : Cool samples to slow proton exchange (e.g., −40°C in CD₂Cl₂) to resolve splitting of pyrazole NH protons .
  • 2D NMR (COSY, NOESY) : Assigns coupling patterns and spatial proximity of protons.
  • DFT Calculations : Predict chemical shifts for tautomeric forms and compare with experimental data .

Q. How can reaction yields be improved in large-scale synthesis without compromising purity?

  • Flow Chemistry : Enhances heat/mass transfer for exothermic steps (e.g., esterification).
  • Catalytic Optimization : Use Pd/C or Ni catalysts for Suzuki couplings (if applicable) to reduce side products.
  • In-line Analytics : Implement PAT (Process Analytical Technology) with FTIR for real-time monitoring .

Q. What experimental and computational approaches validate molecular docking predictions for this compound?

  • Docking Software : AutoDock Vina or Glide to simulate binding to kinase X.
  • MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability.
  • Experimental Cross-check : Compare docking scores with IC₅₀ values from kinase inhibition assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(4-(4-chlorophenyl)-1H-pyrazol-1-yl)acetate
Reactant of Route 2
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Ethyl 2-(4-(4-chlorophenyl)-1H-pyrazol-1-yl)acetate

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